molecular formula C22H15Cl2NO4 B11100781 2-Oxo-2-{4-[(phenylcarbonyl)amino]phenyl}ethyl 2,4-dichlorobenzoate

2-Oxo-2-{4-[(phenylcarbonyl)amino]phenyl}ethyl 2,4-dichlorobenzoate

Cat. No.: B11100781
M. Wt: 428.3 g/mol
InChI Key: BHKQWRWPMLHCRG-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a benzoylamino group, a phenyl ring, and a dichlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzoylamino)phenyl]-2-oxoethyl 2,4-dichlorobenzoate typically involves multi-step organic reactions. One common method includes the acylation of 4-aminobenzophenone with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as Schotten-Baumann acylation, which involves the reaction of an amine with an acid chloride in the presence of a base, are commonly employed. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzoylamino)phenyl]-2-oxoethyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols. Substitution reactions can introduce nitro or halogen groups into the aromatic rings .

Scientific Research Applications

2-[4-(benzoylamino)phenyl]-2-oxoethyl 2,4-dichlorobenzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(benzoylamino)phenyl]-2-oxoethyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The benzoylamino group can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to bind to specific sites on proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(benzoylamino)phenyl]-2-oxoethyl 2,4-dichlorobenzoate is unique due to the presence of the dichlorobenzoate moiety, which imparts distinct chemical properties and reactivity. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C22H15Cl2NO4

Molecular Weight

428.3 g/mol

IUPAC Name

[2-(4-benzamidophenyl)-2-oxoethyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C22H15Cl2NO4/c23-16-8-11-18(19(24)12-16)22(28)29-13-20(26)14-6-9-17(10-7-14)25-21(27)15-4-2-1-3-5-15/h1-12H,13H2,(H,25,27)

InChI Key

BHKQWRWPMLHCRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)COC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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